molecular formula C19H18N4O3 B2710951 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034226-37-2

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2710951
CAS No.: 2034226-37-2
M. Wt: 350.378
InChI Key: VPBNQKQQQBDJTQ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a structurally complex molecule featuring a pyridine core substituted with a 1-methylpyrazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. The dihydrobenzo dioxine moiety enhances metabolic stability and bioavailability, while the pyridinylmethyl-pyrazole group may contribute to target binding affinity .

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-16(5-6-22-23)14-9-13(10-20-12-14)11-21-19(24)15-3-2-4-17-18(15)26-8-7-25-17/h2-6,9-10,12H,7-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBNQKQQQBDJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazole Moiety: Starting with 1-methyl-1H-pyrazole, the compound can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone.

    Pyridine Derivative Synthesis: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Coupling Reaction: The pyrazole and pyridine derivatives are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the desired intermediate.

    Formation of the Dihydrobenzo[dioxine] Structure: This involves a cyclization reaction, often using a phenol derivative and an appropriate dihalide.

    Final Coupling and Amide Formation: The intermediate is then coupled with the dihydrobenzo[dioxine] structure, followed by amide bond formation using reagents like carbodiimides (e.g., EDCI) and a base (e.g., DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in intermediates using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Heck reactions, carbodiimides for amide bond formation.

Major Products

The major products of these reactions would include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s 1-methylpyrazole group may improve solubility compared to bulkier substituents like tert-butyl (5e) or electron-withdrawing groups (e.g., nitro in ).
  • Synthetic Efficiency : Yields for analogs range from 62% to 96%, with higher yields observed in hydrogenation reactions (e.g., 96% in ). The absence of strong electron-withdrawing groups (e.g., nitro, chloro) in the target compound may simplify synthesis.

Physicochemical Properties

  • Melting Points: Pyrazole-carboxamides with halogen substituents (e.g., 3a: 133–135°C, 3d: 181–183°C) exhibit higher melting points due to increased molecular rigidity . The target compound’s melting point is unreported but likely lower due to its non-halogenated structure.
  • Spectroscopic Data : The target compound’s 1H-NMR would show characteristic peaks for the pyridine (δ ~8.0–8.5 ppm), pyrazole methyl (δ ~2.6 ppm), and dihydrobenzo dioxine protons (δ ~4.3–4.5 ppm for OCH2), consistent with analogs in .

Computational and Crystallographic Insights

  • Molecular Docking : Pyrazole-carboxamides with planar aromatic systems (e.g., benzodioxole in 5e ) show favorable π-π stacking in kinase targets. The target compound’s pyridine-pyrazole system may adopt a similar binding pose.
  • Crystallography : SHELXL () is widely used for refining such structures. Analogs like 3a–3p were characterized via X-ray crystallography, confirming their planar geometry .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4O3C_{17}H_{18}N_{4}O_{3} with a molecular weight of approximately 314.35 g/mol. Its structure features a benzo[d][1,4]dioxine core linked to a pyrazole-pyridine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₃
Molecular Weight314.35 g/mol
CAS Number2309340-77-8

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have shown to inhibit cell growth in human cancer models through mechanisms involving apoptosis and cell cycle arrest. In particular, studies have reported IC50 values in the low micromolar range for structurally related compounds against breast cancer (MCF-7) and ovarian cancer cell lines .

Cytotoxicity

The cytotoxic profile of this compound has been assessed in vitro. A study highlighted that while some pyrazole derivatives demonstrated low toxicity to human cells, others exhibited significant cytotoxicity. It is essential to evaluate the cytotoxic potential of this compound to ensure safety in therapeutic applications .

Case Study 1: Anticancer Activity

A study focusing on pyrazole derivatives found that certain compounds showed potent anticancer properties. The specific compound N-(5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl) exhibited IC50 values of 3.16 µM against MCF-7 cells, indicating strong antiproliferative activity while remaining safe against non-cancerous MCF-10A cells .

Case Study 2: Antiparasitic Properties

Another relevant study investigated the antiparasitic activity of similar compounds against Trypanosoma cruzi and Leishmania infantum. Compounds demonstrated low micromolar potencies while maintaining low cytotoxicity against human cells, suggesting potential for further development as antiparasitic agents .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, including:

  • Formation of the pyridine-pyrazole core : Reacting 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethylamine with activated benzo[b][1,4]dioxine-5-carboxylic acid derivatives using coupling agents like EDC/HOBt .
  • Optimization of reaction conditions : Temperature control (e.g., 60–80°C), solvent selection (DMF or DCM), and catalysts (e.g., K₂CO₃) to enhance yields .
    Structural confirmation employs:
  • NMR spectroscopy : To verify proton environments (e.g., pyrazole methyl groups at δ 3.8–4.0 ppm, aromatic protons in benzo[d][1,3]dioxole) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated m/z 406.14 for C₂₁H₂₀N₄O₃) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on:

  • Cytotoxicity assays : MTT or XTT tests against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields or impurities in the final product?

  • Stepwise purification : Use column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to isolate intermediates .
  • Alternative coupling reagents : Replace EDC with HATU or PyBOP to improve carboxamide bond formation efficiency .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus toluene to balance reactivity and solubility .
  • Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and minimize side products .

Q. How should contradictory biological activity data be analyzed across studies?

  • Assay condition variability : Compare buffer pH, serum content, or incubation time; e.g., serum proteins may reduce apparent cytotoxicity .
  • Structural analogs : Benchmark against compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide to isolate substituent effects .
  • Metabolic stability : Test liver microsome stability to determine if rapid degradation explains inconsistent in vivo/in vitro results .

Q. What methodologies are effective for elucidating the compound’s mechanism of action (MOA)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs .
  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts post-treatment .
  • CRISPR-Cas9 knockout screens : Validate target relevance by observing resistance in gene-edited cell lines .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

  • Salt formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to prolong half-life .
  • Forced degradation studies : Expose to heat, light, or pH extremes to identify degradation pathways and refine storage conditions .

Q. How can computational tools accelerate derivative design with improved pharmacological profiles?

  • QSAR modeling : Train models on existing bioactivity data to predict substituent effects on potency/selectivity .
  • ADMET prediction : Use SwissADME or ADMETLab to forecast absorption, toxicity, and metabolic liabilities .
  • Reaction path optimization : Apply ICReDD’s quantum chemical calculations to design novel derivatives via in silico reaction screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.